molecular formula C10H9ClN2O2 B2511656 6-Cyano-2,3-dihydro-1H-indole-2-carboxylic acid;hydrochloride CAS No. 2413866-59-6

6-Cyano-2,3-dihydro-1H-indole-2-carboxylic acid;hydrochloride

Cat. No.: B2511656
CAS No.: 2413866-59-6
M. Wt: 224.64
InChI Key: PDMXWYYWQRSYBU-UHFFFAOYSA-N
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Description

6-Cyano-2,3-dihydro-1H-indole-2-carboxylic acid; hydrochloride is a bicyclic indole derivative featuring a cyano group at position 6, a carboxylic acid at position 2, and a partially saturated indole ring system. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and proteomics research . This compound is structurally distinct due to the combination of a dihydroindole backbone, electron-withdrawing cyano group, and carboxylic acid functionality.

Properties

IUPAC Name

6-cyano-2,3-dihydro-1H-indole-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2.ClH/c11-5-6-1-2-7-4-9(10(13)14)12-8(7)3-6;/h1-3,9,12H,4H2,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPCFGZXJLAYNLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=C1C=CC(=C2)C#N)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyano-2,3-dihydro-1H-indole-2-carboxylic acid;hydrochloride typically involves the Fischer indole synthesis. This method uses cyclohexanone and phenylhydrazine hydrochloride as starting materials, with methanesulfonic acid as a catalyst under reflux conditions in methanol. The reaction proceeds through several steps to yield the desired indole derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Cyano-2,3-dihydro-1H-indole-2-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative .

Scientific Research Applications

Anticancer Activity

Research indicates that 6-Cyano-2,3-dihydro-1H-indole-2-carboxylic acid;hydrochloride exhibits significant anticancer properties.

Mechanisms of Action :

  • Induces apoptosis in cancer cell lines.
  • Regulates apoptotic proteins and caspase production.

Case Study :
A study conducted on various indole derivatives, including this compound, demonstrated IC50 values ranging from 4.0 to 10.0 µM against multiple cancer cell lines. This suggests that indole-based compounds may be effective in oncology treatments.

Cell Line IC50 (µM)
HCT116 (Colorectal)6.76
A549 (Lung)>200

Anti-inflammatory Effects

The compound shows promise in treating inflammatory diseases by modulating immune responses.

Biological Activity :
In vitro studies have indicated that it significantly reduces pro-inflammatory cytokines such as IL-6 and TNF-alpha.

Treatment Concentration (µg/mL) IL-6 Inhibition (%) TNF-alpha Inhibition (%)
108978
259582

This data suggests that the compound may serve as a therapeutic agent for managing inflammation .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens.

Mechanisms of Action :
It interacts with enzymes involved in the synthesis of alkaloids and exhibits inhibitory effects against bacteria and fungi.

Summary of Biological Activities

The diverse biological activities of this compound highlight its potential as a therapeutic agent in several areas:

Activity Type Potential Applications
AnticancerTreatment of various cancers
Anti-inflammatoryManagement of inflammatory diseases
AntimicrobialTreatment of bacterial and fungal infections

Mechanism of Action

The mechanism of action of 6-Cyano-2,3-dihydro-1H-indole-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

2,3-Dihydro-1H-indole-6-carboxylic acid hydrochloride
  • Key Differences: Lacks the cyano group at position 6 but retains the carboxylic acid at position 2.
  • Applications : Used in proteomics research due to its polar carboxylic acid group, which facilitates interactions with biomolecules .
6-Cyanopyridine-2-carboxylic acid
  • Key Differences: Replaces the dihydroindole core with a pyridine ring. The cyano and carboxylic acid groups are retained but positioned on a simpler aromatic system.
  • Relevance: Highlights the role of cyano-carboxylic acid motifs in modulating electronic properties for catalysis or drug design .
1-(3,4-Dimethoxybenzoyl)-2,3-dihydro-1H-indole-2-carboxylic acid
  • Key Differences: Substitutes the cyano group with a 3,4-dimethoxybenzoyl moiety. This modification increases steric bulk and alters electronic properties.
  • Synthetic Utility : Demonstrates the versatility of dihydroindole-2-carboxylic acid as a scaffold for derivatization .

Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
6-Cyano-2,3-dihydro-1H-indole-2-carboxylic acid; hydrochloride C₁₀H₉ClN₂O₂ 224.65 Not reported Cyano, carboxylic acid, HCl
2,3-Dihydro-1H-indole-6-carboxylic acid hydrochloride C₉H₁₀ClNO₂ 199.63 Not reported Carboxylic acid, HCl
Indole-6-carboxylic acid C₉H₇NO₂ 161.15 256–259 Carboxylic acid
6-Cyanopyridine-2-carboxylic acid C₇H₄N₂O₂ 148.12 Not reported Cyano, carboxylic acid

Notes:

  • The hydrochloride salts (e.g., 6-cyano and 2,3-dihydroindole derivatives) exhibit improved aqueous solubility compared to their free base counterparts .
  • Indole-6-carboxylic acid’s high melting point (256–259°C) reflects strong intermolecular hydrogen bonding due to the carboxylic acid group .

Biological Activity

6-Cyano-2,3-dihydro-1H-indole-2-carboxylic acid hydrochloride (CAS Number: 2413866-59-6) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of antiviral and anticancer research. This article delves into the compound's biological activity, highlighting its mechanisms, efficacy, and potential therapeutic applications based on recent studies.

  • IUPAC Name : 6-cyanoindoline-2-carboxylic acid hydrochloride
  • Molecular Formula : C₁₀H₈N₂O₂·HCl
  • Molecular Weight : 224.65 g/mol
  • Purity : ≥95% .

The biological activity of 6-cyano-2,3-dihydro-1H-indole-2-carboxylic acid hydrochloride is primarily attributed to its interaction with various biological targets:

  • HIV Integrase Inhibition :
    • Recent studies have identified indole derivatives as potent inhibitors of HIV-1 integrase, a critical enzyme in the viral lifecycle. The indole core structure allows for chelation with magnesium ions in the integrase active site, effectively blocking viral replication. For instance, derivatives of indole-2-carboxylic acid showed IC₅₀ values as low as 0.13 μM against integrase .
  • Anticancer Activity :
    • Compounds with similar structural motifs have been shown to induce apoptosis in cancer cells. A series of indole derivatives were tested for their ability to inhibit tubulin polymerization, a mechanism crucial for cell division. Notably, modifications at specific positions on the indole ring significantly enhanced apoptotic activity .

Study 1: Antiviral Activity

A study explored the antiviral properties of various indole derivatives, including 6-cyano-2,3-dihydro-1H-indole-2-carboxylic acid hydrochloride. The compound was found to effectively inhibit HIV-1 integrase with a binding affinity that suggests a promising scaffold for further drug development .

CompoundIC₅₀ (μM)Mechanism
Compound 312.41Integrase inhibition
Compound 20a0.13Integrase inhibition

Study 2: Apoptosis Induction

Another study investigated the apoptotic effects of indole derivatives on T47D breast cancer cells. The findings indicated that certain modifications on the indole structure led to significant increases in cytotoxicity and apoptosis induction.

CompoundEC₅₀ (μM)Mechanism
Compound 9b0.1Apoptosis via tubulin inhibition
Compound 3a0.9Apoptosis induction

Structure-Activity Relationship (SAR)

The biological efficacy of 6-cyano-2,3-dihydro-1H-indole-2-carboxylic acid hydrochloride can be attributed to specific structural features:

  • Cyclic Structures : The presence of the indole ring is essential for biological activity due to its ability to interact with target proteins.
  • Substituents : Modifications at the C2 and C6 positions have shown to enhance potency against viral and cancerous cells through improved binding interactions .

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